gamma-Phenyl-gamma-butyrolactone
Overview
Description
Gamma-Phenyl-gamma-butyrolactone is a clear colorless to yellow liquid after melting . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It is also used as a pharmacological agent and solvent .
Synthesis Analysis
The synthesis of gamma-Phenyl-gamma-butyrolactone involves the use of Fe (NO3)3·9H2O and ABNO. 1-phenyl-1,4-butanediol is added to a reaction tube, followed by the addition of acetonitrile as a solvent. The reaction is then opened at room temperature. The degree of reaction is checked by GC-MS. After the reaction is completed, n-dodecane is added as an internal standard and the product is quantitatively analyzed by GC. The conversion rate of 1-phenyl-1,4-butanediol is 95%, with a product yield of 90% .Molecular Structure Analysis
The molecular structure of gamma-Phenyl-gamma-butyrolactone is C10H10O2 .Chemical Reactions Analysis
As a lactone, gamma-Phenyl-gamma-butyrolactone is hydrolyzed under basic conditions, for example in a sodium hydroxide solution into sodium gamma-hydroxybutyrate, the sodium salt of gamma-hydroxybutyric acid. In acidic water, a mixture of the lactone and acid forms exists in an equilibrium .Physical And Chemical Properties Analysis
Gamma-Phenyl-gamma-butyrolactone is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor. It is the simplest 4-carbon lactone .Scientific Research Applications
Pharmacological Activities
Gamma-Butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules . It has a broad spectrum of biological and pharmacological activities . Several gamma-butyrolactone-containing drugs have been FDA-approved and used in clinics for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .
Synthetic Intermediates
Gamma-Butyrolactone is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone . It is the simplest 4-carbon lactone .
AKT Inhibitory Activities
Some butyrolactones exhibited strong AKT inhibitory activities with IC 50 values of 0.149 μM0.313 μM . This makes them potential candidates for the development of new drugs targeting the AKT pathway, which is often dysregulated in cancer.
Cytotoxic Activities
Butyrolactones also showed cytotoxic activities with IC 50 values of 0.05 μM0.07 μM in MDA468 cells . This suggests their potential use in the development of new anticancer therapies.
Antibiotics Development
Many gamma-butyrolactone-containing small molecules have been studied in the development of antibiotics . For example, Lactivicin, produced by two strains of bacteria, and one bicyclic butyrolacone showed strong inhibition of β-lactamase .
Propellants and Explosives
Due to their useful applications, such as propellants, explosives, pyrotechnics and particularly chemotherapy, the synthesis of high nitrogen-containing heterocyclic compounds has attracted increasing interests of synthetic and pharmaceutical researchers .
Mechanism of Action
Mode of Action
It is known to be a furan with a carbonyl, forming a cyclic lactone . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . .
Biochemical Pathways
As a precursor of gamma-hydroxybutyrate, it may be involved in the GABAergic neurotransmission pathway . .
Result of Action
As a precursor of gamma-hydroxybutyrate, it may have effects on the central nervous system . .
Safety and Hazards
Gamma-Phenyl-gamma-butyrolactone is toxic and flammable. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Gamma-Phenyl-gamma-butyrolactone has been broadly studied in the drug discovery field since it is one of the privileged structures of biologically active small molecules. Several gamma-Phenyl-gamma-butyrolactone-containing drugs have been FDA-approved and used in the clinic for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents . The results support the role of dopamine and noradrenaline in regulating seizure activity in the brain and indicate that gamma-Phenyl-gamma-butyrolactone offers a potential treatment for refractory epilepsy without complementary drugs and Parkinson’s disease, without the drawbacks of oral therapies .
properties
IUPAC Name |
5-phenyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUULUMEYIPECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870831 | |
Record name | 5-Phenyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Phenyl-gamma-butyrolactone | |
CAS RN |
1008-76-0 | |
Record name | γ-Phenyl-γ-butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Furanone, 4,5-dihydro-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylbutanolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylbutanolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | γ-phenyl-γ-butyrolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of γ-Phenyl-γ-butyrolactone influence its potency as an inhibitor of coumarin 7-hydroxylases (CYP2A5 and CYP2A6)?
A1: Research indicates that the presence of a lactone ring, particularly with substitutions at the 5- or 6-position in γ- and δ-lactones, plays a crucial role in the inhibitory potency against mouse CYP2A5. Compounds like γ-undecanolactone and γ-decanolactone, possessing these structural features, exhibited significantly higher inhibitory potency for mouse CYP2A5 compared to the human ortholog CYP2A6. This difference suggests that the active site of CYP2A6 might be smaller, hindering the binding of larger, substituted lactones. Interestingly, the removal of the lactone ring significantly reduces this difference in inhibitory potency between the two species. This observation highlights the importance of the lactone moiety and its specific substitutions in dictating the inhibitory activity towards these enzymes.
Q2: Are there any studies exploring the anticancer potential of γ-Phenyl-γ-butyrolactone derivatives?
A2: Yes, research has investigated the anticancer activity of γ-aryloxymethyl-α-methylene-γ-phenyl-γ-butyrolactones. These derivatives displayed promising growth inhibitory effects against specific leukemia cell lines. Interestingly, the study identified that the anticancer potency was influenced by the type of aryl group attached. The order of potency was determined to be: quinoline > 8-hydroxyquinoline > 2-methylquinoline >> naphthalene >> benzene. This structure-activity relationship finding provides a basis for further development and optimization of γ-Phenyl-γ-butyrolactone derivatives as potential anticancer agents.
Q3: Have any studies investigated the stereochemistry of γ-Phenyl-γ-butyrolactone derivatives?
A3: Yes, research focusing on the synthesis of β-aminomethyl-γ-phenylbutyrolactones utilized Nuclear Overhauser Effect (NOE) experiments to unequivocally confirm the cis stereochemistry of these derivatives. This understanding of the spatial arrangement of atoms within the molecule is crucial as different stereoisomers can exhibit distinct biological activities and pharmacological profiles.
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